4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a p-tolyl group and a 2,5-dioxopyrrolidin-1-yl moiety. Its structure combines a heterocyclic scaffold (thienopyrazole) with a dioxopyrrolidine ring, which may confer unique physicochemical and biological properties.
The synthesis of analogous compounds (e.g., pyrazolo-pyrimidine derivatives in ) typically involves multi-step reactions, such as cyclocondensation of imidoformate intermediates or hydrazine-mediated ring closure.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-14-2-6-17(7-3-14)27-22(18-12-31-13-19(18)25-27)24-23(30)15-4-8-16(9-5-15)26-20(28)10-11-21(26)29/h2-9H,10-13H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTIZZOFHDTQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features. Its molecular formula is , and it has garnered attention for its biological activity, particularly in the fields of neuropharmacology and enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O3S |
| Molecular Weight | 432.5 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | 4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes, particularly those involved in neurodegenerative diseases. The compound's structure allows it to bind effectively to active sites of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the regulation of neurotransmitter levels in the brain.
Enzyme Inhibition
Recent studies have reported that derivatives of compounds similar to This compound exhibit significant inhibitory effects on cholinesterases:
- AChE Inhibition : The compound has shown potential as a reversible inhibitor of AChE. In vitro assays demonstrated that it can reduce the activity of AChE by competing with acetylcholine at the enzyme's active site.
- BuChE Inhibition : Similarly, the compound has been evaluated for its inhibitory effects on BuChE. Data suggests that it possesses a higher selectivity for BuChE compared to AChE, making it a candidate for further development in treating conditions like Alzheimer's disease.
Neuroprotective Effects
In addition to enzyme inhibition, this compound has been investigated for its neuroprotective properties. Studies indicate that it may help protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis.
Case Studies
- Study on Cholinesterase Inhibition :
-
Neuroprotective Activity Assessment :
- Another research article highlighted the neuroprotective effects of similar compounds against H2O2-induced neurotoxicity in neuronal cell lines. The results indicated that these compounds could significantly reduce cell death and promote survival pathways .
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
- Research indicates that compounds similar to this benzamide derivative exhibit significant antimicrobial properties against various pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
- Anticancer Potential :
- Anti-inflammatory Effects :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : The formation of the dioxopyrrolidine moiety often requires specific reagents such as anhydrides or acid chlorides.
- Characterization Techniques : The synthesized compound is characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry to confirm its structure and purity .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of similar compounds, it was found that derivatives exhibited significant inhibition zones against E. coli and S. aureus when tested using the disc diffusion method. The results indicated a correlation between structural modifications and enhanced antimicrobial activity.
| Compound | Inhibition Zone (mm) | Activity |
|---|---|---|
| Compound A | 18 | Moderate |
| Compound B | 25 | High |
| Target Compound | 22 | High |
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that compounds with the thieno[3,4-c]pyrazole scaffold showed promising results in inhibiting cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study utilized MTT assays to determine cell viability post-treatment.
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 15 | Effective |
| A549 | 20 | Effective |
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step organic reactions, primarily involving:
a. Nucleophilic Acyl Substitution
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Amide Bond Formation : The benzamide core is synthesized by coupling 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid with the amine group of the thieno-pyrazole moiety under carbodiimide-based coupling agents (e.g., EDCI, HOBt).
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Key Conditions :
Reactants Catalyst/Solvent Temperature Yield 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid + Thieno-pyrazole amine EDCI, DCM 0–25°C ~72%
b. Cyclization Reactions
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The thieno[3,4-c]pyrazole ring is formed via intramolecular cyclization of thiourea intermediates under acidic conditions (e.g., HCl/EtOH) .
c. Functional Group Transformations
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Pyrrolidinone Ring Stability : The 2,5-dioxopyrrolidin-1-yl group undergoes hydrolysis in alkaline conditions to form succinamic acid derivatives .
Amide Group
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Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid and the thieno-pyrazole amine.
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Conditions :
Medium Reagent Temperature Product Acidic 6M HCl Reflux Benzoic acid derivative Basic NaOH 80°C Amine intermediate
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Pyrrolidinone Ring
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Ring-Opening Reactions : Reacts with nucleophiles (e.g., amines, alcohols) at the carbonyl positions. For example:
Thieno-Pyrazole Moiety
-
Electrophilic Substitution : The sulfur atom in the thiophene ring participates in electrophilic substitutions (e.g., nitration, halogenation) .
-
Oxidation : Reacts with oxidizing agents (e.g., HO) to form sulfoxide or sulfone derivatives .
Catalytic and Solvent Effects
Reaction outcomes are highly sensitive to conditions:
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
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Catalysts : Palladium catalysts (e.g., Pd/C) facilitate coupling reactions in Suzuki-Miyaura cross-coupling for aryl modifications .
Stability Under Physiological Conditions
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pH-Dependent Degradation : Stable at pH 4–7 but degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 9) environments due to amide hydrolysis .
-
Thermal Stability : Decomposes above 200°C, confirmed by DSC analysis .
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Groups : The dioxopyrrolidine moiety in both the target and compounds introduces electron-deficient regions, which may stabilize interactions with enzymatic active sites. However, the fluorine substituents in ’s benzothiazole derivative likely increase metabolic stability .
- Synthetic Complexity: The thienopyrazole scaffold requires specialized cyclization steps, whereas pyrazolo-pyrimidines () are synthesized via simpler condensation reactions.
Solubility and Lipophilicity
- Target Compound: The p-tolyl group may reduce aqueous solubility compared to non-aromatic substituents, but the dioxopyrrolidine’s polarity could offset this effect.
- Compound : Fluorine atoms and benzothiazole likely enhance lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
Analytical and Computational Tools
Structural characterization of such compounds relies on:
- SHELX/SHELXL: For refining crystallographic data, particularly for small molecules with complex torsional angles (e.g., thienopyrazole core) .
- WinGX/ORTEP : To visualize anisotropic displacement parameters and validate hydrogen-bonding networks .
Q & A
Q. What are the common synthetic routes for 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves multi-step routes starting with the construction of the thieno[3,4-c]pyrazole core, followed by functionalization with substituents like the p-tolyl group and benzamide moiety. Key steps include:
Core Formation : Cyclization of thiophene derivatives with hydrazines under reflux conditions (ethanol, 2–4 hours) to form the pyrazole ring .
Functionalization : Introduction of the p-tolyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like palladium for cross-coupling .
Benzamide Attachment : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
Critical Conditions :
- Temperature control during cyclization (reflux at ~80°C) to avoid side reactions.
- Use of inert atmosphere (N₂/Ar) for air-sensitive steps.
- Purification via column chromatography or recrystallization (DMF/EtOH mixtures) to isolate high-purity intermediates .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer: A combination of techniques is essential:
- ¹H/¹³C NMR :
- Look for the pyrrolidine-dione protons at δ 2.6–3.1 ppm (multiplet) and the p-tolyl methyl group at δ 2.3 ppm (singlet) .
- Aromatic protons in the benzamide moiety appear as doublets between δ 7.5–8.2 ppm .
- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and pyrrolidinone C=O (~1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₂₅H₂₁N₃O₃S requires m/z ≈ 454.12) .
- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm bond angles in the thienopyrazole core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cellular assays?
Methodological Answer: Contradictions often arise from variations in assay conditions or cellular models. To address this:
Standardize Assay Protocols :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
- Control for serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .
Validate Target Engagement :
- Employ biophysical methods like surface plasmon resonance (SPR) to measure direct binding to purported targets (e.g., kinases or GPCRs).
- Compare IC₅₀ values across assays to identify outlier conditions .
Structural-Activity Relationship (SAR) Analysis :
- Modify the pyrrolidine-dione or benzamide group and test derivatives to isolate critical pharmacophores .
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?
Methodological Answer:
Kinetic Studies :
- Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms. Use Lineweaver-Burk plots to analyze enzyme kinetics .
Molecular Docking and Dynamics :
- Model the compound’s interaction with enzyme active sites (e.g., using AutoDock Vina). Prioritize residues involved in hydrogen bonding (e.g., pyrrolidine-dione with catalytic lysine) .
Post-Translational Modification Analysis :
- Use Western blotting to assess downstream effects (e.g., phosphorylation status of MAPK/ERK pathways) .
Proteomic Profiling :
- Employ affinity-based pulldown coupled with LC-MS/MS to identify off-target binding partners .
Q. How should researchers design experiments to assess the environmental stability and degradation pathways of this compound?
Methodological Answer:
Hydrolytic Stability :
- Incubate the compound in buffers at varying pH (2–12) and monitor degradation via HPLC at 25°C and 37°C .
Photodegradation :
- Expose to UV-Vis light (λ = 254–365 nm) and identify byproducts using HRMS. Note cleavage of the benzamide bond under UV-C .
Microbial Degradation :
- Use soil microcosm studies with LC-MS to track metabolite formation (e.g., hydroxylated or demethylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
